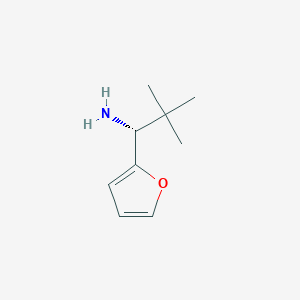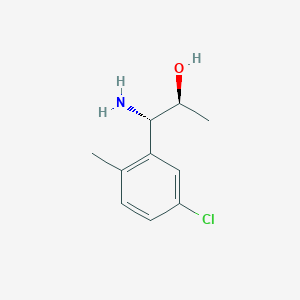
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an amino group and a chlorinated aromatic ring, makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve high enantioselectivity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum oxide.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Hydroxylated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemical formulations with improved properties
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves:
Molecular Targets: It interacts with specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to its biological effects, such as neurotransmission or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: A similar compound with a different position of the chlorine atom on the aromatic ring.
Uniqueness
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the position of the chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
Clave InChI |
LQQQRHAUAACIFI-OIBJUYFYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)[C@@H]([C@H](C)O)N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


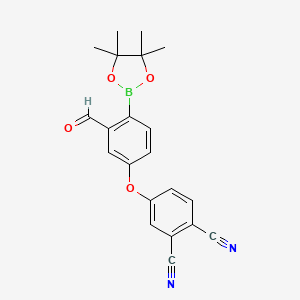

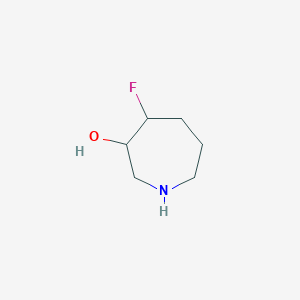
![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
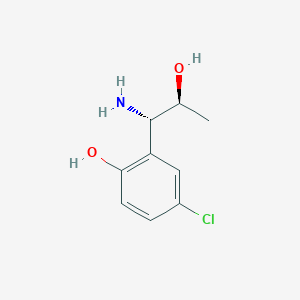
![7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
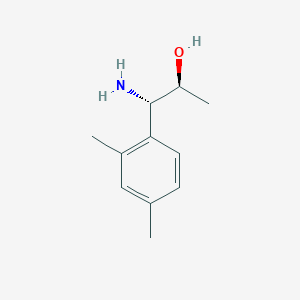

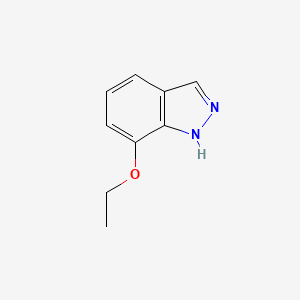
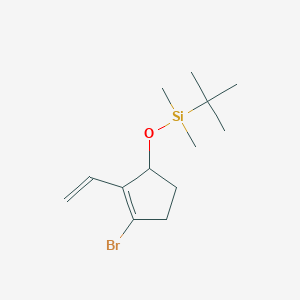
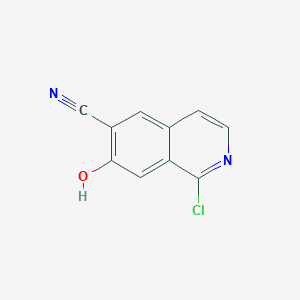

![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
